3-Methyl-1-undecene

Description

Structural Classification and Significance within Advanced Hydrocarbon Chemistry Research

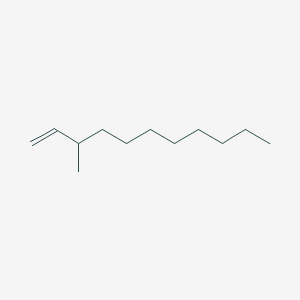

Branched terminal alkenes, also known as alpha-olefins, are a specific class of unsaturated hydrocarbons. wikipedia.orgunacademy.com Their defining structural feature is a carbon-carbon double bond located at the primary or 'alpha' position (C1) of the carbon chain. wikipedia.org The term "branched" indicates the presence of alkyl side groups attached to this main chain. libretexts.org 3-Methyl-1-undecene serves as a clear example of this classification. It possesses an eleven-carbon (undecene) backbone with the double bond at the first carbon, and a methyl group branching off at the third carbon. nist.govnist.gov

The general formula for alkenes is CnH2n. unacademy.com In the case of this compound, the molecular formula is C12H24. nist.govnist.gov This unsaturated nature, conferred by the double bond, makes these compounds more reactive than their saturated alkane counterparts. unacademy.comuta.cl The location of the double bond at the terminal position further enhances this reactivity, making them valuable starting materials in various chemical syntheses. wikipedia.org

The significance of branched terminal alkenes in advanced hydrocarbon chemistry research is multifaceted. Their branched structure influences their physical properties, such as boiling point. Increased branching tends to lower the boiling point compared to their linear isomers due to a reduction in the surface area available for intermolecular van der Waals forces. uc3m.es This is a key consideration in processes like distillation and separation.

Furthermore, the presence of both a double bond and a chiral center (in the case of this compound, the carbon at the 3-position is chiral) provides a platform for stereoselective reactions, a cornerstone of modern organic synthesis. The ability to control the three-dimensional arrangement of atoms in a molecule is crucial for creating complex target molecules with specific biological or material properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H24 nist.govnist.gov |

| Molecular Weight | 168.3190 g/mol nist.govnist.gov |

| IUPAC Name | This compound nist.govnist.gov |

| CAS Number | Not explicitly found for this compound, but related isomers have CAS numbers. sigmaaldrich.com |

| Appearance | Colorless liquid (characteristic of similar undecane (B72203) compounds) nih.gov |

Research Context and Academic Relevance of Unsaturated Branched Hydrocarbons in Chemical Science

Unsaturated branched hydrocarbons, including this compound, are of significant academic interest due to their fundamental role in understanding reaction mechanisms and their potential applications in various fields. mdpi.comstudypug.com These compounds serve as model substrates in studies of addition reactions, such as hydrogenation, halogenation, and hydroformylation. uta.cl The regioselectivity and stereoselectivity of these reactions are of primary concern to researchers, and the branched nature of the hydrocarbon can introduce steric and electronic effects that influence the reaction outcome.

A key area of research is in the field of polymerization. Branched alpha-olefins can be used as comonomers in the production of polyolefins like polyethylene. wikipedia.org The incorporation of these branched units can modify the properties of the resulting polymer, such as its density, crystallinity, and mechanical strength. For instance, the copolymerization of 4-methyl-1-pentene (B8377) with linear α-olefins is a method used to improve the brittleness of the resulting polymer. mdpi.com

Furthermore, the study of unsaturated hydrocarbons is crucial in combustion chemistry. They are components of fuels and are also formed as intermediates during the combustion of larger hydrocarbon molecules. mdpi.com Understanding their reaction kinetics and the formation of potential pollutants is essential for developing cleaner and more efficient combustion technologies. Research in this area often involves studying the interactions of unsaturated hydrocarbons with species like nitrogen oxides (NOx). mdpi.com

The academic relevance of these compounds also extends to the development of new catalytic systems. The synthesis of specific isomers of branched alkenes often requires sophisticated catalysts, and research in this area drives innovation in organometallic chemistry and materials science. For example, Ziegler-Natta and metallocene catalysts are employed for the synthesis of specific polyolefins. mdpi.com

Table 2: Related Branched Alkenes and their Research Significance

| Compound | Research Context |

|---|---|

| 2-Methyl-1-undecene | Used in studies of alkene reactivity and as a reference compound in gas chromatography. sigmaaldrich.com |

| 8-Methyl-1-undecene | Identified in the pyrolysis products of waste plastics, relevant to recycling and waste-to-energy research. nih.govacs.org |

| (Z)-2-Methyl-3-undecene | Investigated as a model compound for studying alkene reactivity, stereochemistry, and potential biological signaling. |

| 4-Methyl-1-pentene | A key monomer in the production of high-performance thermoplastic resins with applications in medical devices and electronics. mdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

18435-37-5 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

3-methylundec-1-ene |

InChI |

InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h5,12H,2,4,6-11H2,1,3H3 |

InChI Key |

LGTWOHHRJHHWCO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)C=C |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Methyl 1 Undecene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering detailed information about the carbon-hydrogen framework.

High-Resolution 1H and 13C NMR Techniques for Structural Elucidation

High-resolution 1H and 13C NMR are primary methods for the structural elucidation of 3-Methyl-1-undecene. The 1H NMR spectrum provides information on the chemical environment of each proton, their connectivity through spin-spin coupling, and the relative number of protons in each environment through integration. For this compound, specific resonances are expected for the vinyl protons of the double bond, the methine proton at the chiral center, the various methylene (B1212753) groups of the undecyl chain, and the terminal methyl groups.

The 13C NMR spectrum complements the 1H data by providing the chemical shift for each unique carbon atom. nih.govnih.gov The distinct chemical shifts for the sp2-hybridized carbons of the alkene and the sp3-hybridized carbons of the alkyl chain, including the methyl branch, confirm the compound's carbon skeleton. While specific, detailed spectral data for this compound is not widely published, analogous data from similar structures like 3-methylbut-1-ene can provide expected ranges for chemical shifts and coupling patterns. docbrown.info

Table 1: Predicted 1H and 13C NMR Data for this compound This table is predictive and based on general principles and data from analogous compounds. Actual experimental values may vary.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH2=) | ~4.9-5.1 | ~114-116 |

| C2 (-CH=) | ~5.7-5.9 | ~139-141 |

| C3 (-CH(CH3)-) | ~2.0-2.3 | ~36-39 |

| C4-C10 (-CH2-) | ~1.2-1.4 | ~23-34 |

| C11 (-CH3) | ~0.8-0.9 | ~14 |

Advanced NMR Experiments (e.g., DEPT, NOE Difference Spectroscopy) for Detailed Structural Assignments

To resolve ambiguities and provide more in-depth structural information, advanced NMR experiments are utilized. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are particularly useful for differentiating between CH, CH2, and CH3 groups, which can be challenging in crowded regions of a standard 13C NMR spectrum. scielo.br For this compound, a DEPT-135 experiment would show positive signals for CH and CH3 carbons and negative signals for CH2 carbons, while quaternary carbons would be absent.

Nuclear Overhauser Effect (NOE) Difference Spectroscopy can be employed to establish through-space proximities between protons. tum.de This can be valuable in confirming the spatial relationship between the methyl group at the C3 position and the adjacent protons on the alkyl chain and the double bond, further solidifying the structural assignment.

Application in Stereochemical Assignment and Isotopic Labeling Studies

NMR spectroscopy is a powerful tool for determining the stereochemistry of chiral molecules. For this compound, which possesses a stereocenter at the C3 position, the use of chiral derivatizing agents or chiral solvating agents in conjunction with NMR can lead to the differentiation of enantiomers. These agents interact with the enantiomers to form diastereomeric complexes, which often exhibit distinct NMR spectra, allowing for the determination of enantiomeric excess. researchgate.net

Furthermore, NMR is indispensable in isotopic labeling studies. researchgate.netnih.gov By introducing isotopes such as 2H (deuterium) or 13C at specific positions in the molecule, researchers can track metabolic pathways or elucidate reaction mechanisms. nih.gov The presence and location of the isotopic label can be unequivocally identified by the changes in the NMR spectrum, such as the disappearance of a 1H signal upon deuteration or the enhancement of a 13C signal. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netjeeng.net In this technique, the sample is first vaporized and separated based on boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (168.32 g/mol ), although it may be weak. nih.gov More prominent will be the fragmentation pattern, which provides structural clues. Common fragmentation pathways for alkenes include allylic cleavage and rearrangements. The resulting data can be compared to spectral libraries for confident identification. nih.govnih.govspectrabase.com GC-MS is also a powerful quantitative tool, where the area of a chromatographic peak is proportional to the concentration of the analyte. ijpras.com

Table 2: Key GC-MS Parameters for Alkene Analysis This table represents typical parameters and may be adjusted based on the specific instrument and analytical goals.

| Parameter | Typical Setting |

|---|---|

| GC Column | Non-polar (e.g., HP-5MS) or polar capillary column oup.comresearchgate.net |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.2 mL/min) jeeng.netoup.com |

| Injector Temperature | 250-280 °C jeeng.netoup.com |

| Oven Temperature Program | Ramped, e.g., initial hold at 50°C, then ramp to 250°C oup.comnih.gov |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV oup.comnih.gov |

| MS Scan Range | m/z 50-650 amu oup.com |

For the analysis of volatile organic compounds (VOCs) from a sample matrix, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a preferred technique. oup.comresearchgate.net This method is solvent-free, sensitive, and relatively fast. frontiersin.org In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. nih.govnih.gov Volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber. The fiber is then retracted and inserted into the hot injector of the GC, where the analytes are desorbed for separation and analysis. frontiersin.org

The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For a non-polar compound like this compound, a non-polar or a combination fiber (e.g., DVB/CAR/PDMS) is often effective. nih.gov Optimization of parameters such as extraction time, temperature, and sample volume is crucial for achieving high sensitivity and reproducibility. frontiersin.orgnih.gov This technique has been successfully applied to the analysis of VOCs in diverse matrices, from food and beverages to biological samples. oup.comresearchgate.net

Gas Chromatography with Field Ionization-Time of Flight Mass Spectrometry (GC/FI-TOF MS) for High-Resolution Molecular Composition

Gas Chromatography with Field Ionization-Time of Flight Mass Spectrometry (GC/FI-TOF MS) is a powerful analytical technique for the detailed characterization of complex hydrocarbon mixtures, including olefins like this compound. researchgate.netresearchgate.net This method combines the high-resolution separation capabilities of gas chromatography (GC) with the soft ionization properties of field ionization (FI) and the high mass accuracy of a time-of-flight (TOF) mass spectrometer. nih.gov

Field ionization is a "soft" ionization technique that generates intact molecular ions with minimal fragmentation. jeolusa.com This is particularly advantageous for analyzing saturated and unsaturated hydrocarbons, as it simplifies the resulting mass spectra, which are dominated by the molecular ion peak. jeolusa.com This allows for the straightforward determination of the molecular weight of the components in a mixture.

When coupled with a high-resolution TOF mass spectrometer, the system can provide accurate mass measurements, typically with an accuracy of ±3 mDa. nih.gov This high mass accuracy enables the determination of the elemental composition of the molecular ions, which in turn provides information on the number of rings and double bonds, carbon number, and the presence of heteroatoms. nih.gov For a compound like this compound (C12H24), with a molecular weight of 168.32 g/mol , GC/FI-TOF MS can readily distinguish it from other hydrocarbons with similar boiling points but different elemental compositions. nih.gov

The combination of GC separation with FI-TOF MS allows for the detailed analysis of petroleum products and other complex mixtures over a wide range of carbon numbers (C6-C44). researchgate.netnih.gov The GC separates the hydrocarbons based on their boiling points, while the FI-TOF MS provides the molecular formula of the eluting compounds. nih.gov This dual-level analysis is invaluable for resolving and identifying isomers within a complex matrix. researchgate.net

High-Resolution Mass Spectrometry (HRMS) in Olefin Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of olefins, offering the ability to determine the elemental composition of molecules and differentiate between isobaric species (molecules with the same nominal mass but different exact masses). chromatographytoday.comresearchgate.net Instruments like the Orbitrap and some time-of-flight (TOF) mass spectrometers can achieve high resolving power, which is crucial for distinguishing between compounds with very small mass differences. theses.fr

For example, HRMS can resolve the mass difference between C3 and SH4 (0.0034 Da), which would be indistinguishable with a low-resolution instrument. chromatographytoday.com This capability is critical in the analysis of complex mixtures where multiple compounds may have the same nominal mass. The accurate mass measurement provided by HRMS allows for the confident assignment of a molecular formula to an unknown compound. researchgate.net

In the context of olefin characterization, HRMS is particularly useful for:

Confirming Molecular Formula: For this compound (C12H24), the theoretical exact mass is 168.1878 u. nih.gov HRMS can measure this mass with high accuracy, confirming the elemental composition.

Differentiating Isomers: While HRMS alone cannot always distinguish between structural isomers, it can be coupled with other techniques like tandem mass spectrometry (MS/MS) or ion mobility spectrometry to provide further structural information. lcms.czpolyu.edu.hk Different isomers may exhibit unique fragmentation patterns or have different collision cross-sections, allowing for their differentiation.

Analysis of Complex Mixtures: In the analysis of petroleum fractions or other complex samples, GCxGC coupled with HRMS provides a powerful platform for separating and identifying a vast number of hydrocarbon isomers, including olefins. chromatographytoday.com

Electron Ionization (EI-MS) Fragmentation Patterns and Spectral Interpretation

Electron Ionization Mass Spectrometry (EI-MS) is a widely used technique that provides detailed structural information through the analysis of fragmentation patterns. libretexts.org In EI-MS, high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and subsequent fragmentation. uni-saarland.de The resulting mass spectrum is a fingerprint of the molecule, with each peak corresponding to a specific fragment ion. libretexts.org

For branched alkenes like this compound, fragmentation primarily occurs at the branching point to form stable secondary or tertiary carbocations. jove.com The molecular ion of an alkene is formed by the loss of an electron from the π bond. jove.com

The fragmentation of this compound would be expected to follow general principles for branched alkanes and alkenes:

Allylic Cleavage: Cleavage of the C-C bond beta to the double bond is a favorable process, leading to the formation of a resonance-stabilized allylic cation. For this compound, this would involve the loss of an octyl radical to form a C4H7+ fragment.

Cleavage at the Branching Point: The bond adjacent to the tertiary carbon is prone to cleavage. The loss of a methyl radical (CH3•) from the molecular ion would result in a more stable secondary carbocation, while the loss of a larger alkyl group can also occur. jove.comwhitman.edu

McLafferty Rearrangement: This rearrangement is common in molecules containing a carbonyl group or a C=C double bond and a γ-hydrogen. It involves the transfer of a hydrogen atom to the double bond, followed by cleavage of the β-bond, resulting in the elimination of a neutral alkene.

The resulting mass spectrum will show a series of peaks corresponding to these and other fragmentation pathways. The most abundant peaks often correspond to the most stable carbocations that can be formed. whitman.edu For instance, in branched alkanes, the base peak is often the result of cleavage at the branching point to form a stable carbocation. jove.com It is important to note that EI-MS of different alkene isomers can sometimes produce very similar spectra, making definitive identification challenging without authentic standards or complementary analytical data. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. missouri.edubellevuecollege.edu For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its alkene and alkane moieties. docbrown.info

The key functional groups and their expected IR absorption regions are:

=C-H Stretch: The stretching vibration of the C-H bonds on the double bond (vinylic hydrogens) typically appears above 3000 cm⁻¹. spcmc.ac.in Specifically, the asymmetric stretch of the =CH2 group in a vinyl group is found between 3090 and 3075 cm⁻¹. spcmc.ac.in

C-H Stretch (alkane): The stretching vibrations of the C-H bonds in the alkyl portion of the molecule will absorb in the region of 3000-2840 cm⁻¹. spcmc.ac.in

C=C Stretch: The carbon-carbon double bond stretch for a monosubstituted alkene (a vinyl group) is expected in the range of 1660-1630 cm⁻¹. spectroscopyonline.com For 3-methyl-1-butene (B165623), a similar compound, this peak is observed around 1660 cm⁻¹. docbrown.info The intensity of this peak can vary depending on the substitution around the double bond. spectroscopyonline.com

=C-H Bending (Out-of-Plane): These vibrations, also known as wags, are particularly diagnostic for the substitution pattern of the alkene. spectroscopyonline.com For a vinyl group (-CH=CH2), two strong and sharp bands are characteristic: one around 990 ± 5 cm⁻¹ and another around 910 ± 5 cm⁻¹. spectroscopyonline.com Both of these bands must be present to confirm a vinyl group. spectroscopyonline.com

C-H Bending (alkane): The bending vibrations for the CH2 and CH3 groups in the alkyl chain appear in the 1485-1340 cm⁻¹ region. spcmc.ac.in

The region below ~1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the specific molecule, allowing for its definitive identification when compared to a reference spectrum. docbrown.info

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| =C-H (vinyl) | Stretch | 3090 - 3075 | Medium |

| C-H (alkane) | Stretch | 3000 - 2840 | Strong |

| C=C (vinyl) | Stretch | 1660 - 1630 | Medium-Weak |

| =C-H (vinyl) | Out-of-Plane Bend | 995 - 985 | Strong, Sharp |

| =C-H (vinyl) | Out-of-Plane Bend | 915 - 905 | Strong, Sharp |

| C-H (alkane) | Bend | 1485 - 1340 | Variable |

Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Species and Regioselectivity

Molecular Rotational Resonance (MRR) spectroscopy is an emerging and highly precise analytical technique for determining the three-dimensional structure of molecules in the gas phase. unibo.itresearchgate.net It works by measuring the absorption of microwave radiation that induces transitions between quantized rotational energy levels of a molecule. nih.gov The resulting rotational spectrum is exquisitely sensitive to the mass distribution of the molecule, making it a powerful tool for distinguishing between isomers and isotopic variants. unibo.itresearchgate.net

Key applications of MRR spectroscopy relevant to the characterization of this compound include:

Unambiguous Isomer Differentiation: MRR can distinguish between constitutional isomers (like this compound and other C12H24 isomers) and even stereoisomers without the need for chromatographic separation or reference standards. unibo.itresearchgate.net Each isomer has a unique set of moments of inertia, which results in a distinct and predictable rotational spectrum. unibo.it

Analysis of Isotopic Species: The substitution of an atom with one of its isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H) causes a measurable shift in the rotational spectrum. researchgate.net This allows MRR to determine the exact location of isotopic labels within a molecule, a capability crucial for studying reaction mechanisms. unibo.itmarquette.edu It can also quantify the abundance of each isotopic species in a mixture. researchgate.net

Determination of Regioselectivity: In chemical reactions that can produce multiple regioisomers, MRR can be used to identify and quantify the products. unibo.it For example, in a hydrodeuteration reaction of an alkene, MRR can confirm the precise location where the deuterium (B1214612) atom has been added, thus establishing the regioselectivity of the reaction. unibo.itmarquette.edu

The high resolution and specificity of MRR make it an invaluable tool for the detailed structural elucidation of small organic molecules, providing a level of detail that can be challenging to obtain with other spectroscopic methods. nih.govscribd.com

Computational and Theoretical Investigations of 3 Methyl 1 Undecene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. researchgate.net By calculating the electron density, DFT can predict molecular geometries, energies, and a variety of spectroscopic parameters. researchgate.netrsc.org For a molecule like 3-methyl-1-undecene (C₁₂H₂₄), DFT provides a fundamental understanding of how its branched structure influences its chemical nature. nist.gov

The electronic structure of an alkene is dominated by its carbon-carbon double bond. In this compound, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily localized around the C1=C2 π-bond. Computational studies on analogous alkenes, such as 1-undecene (B165158), using DFT have shown that the electron density is highest at this functional group, making it the most probable site for electrophilic attack. researchgate.net The methyl group at the C3 position introduces a subtle electronic effect through hyperconjugation, which can slightly alter the energy of these frontier orbitals.

DFT calculations are instrumental in predicting spectroscopic parameters. By optimizing the molecular geometry and calculating vibrational frequencies, it is possible to generate theoretical infrared (IR) and Raman spectra. researchgate.net Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org While specific DFT studies for this compound are not widely published, data from its isomers can provide valuable comparisons.

Table 1: Comparison of Computed Properties for C12H24 Alkene Isomers This table illustrates how the position of the methyl group and the double bond affects computationally derived properties. Data for analogs is used to infer properties for this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | C₁₂H₂₄ | 168.32 | ~5.9 (estimated) |

| 2-Methyl-1-undecene | C₁₂H₂₄ | 168.32 | 5.9 |

| 8-Methyl-1-undecene | C₁₂H₂₄ | 168.32 | 5.9 |

Data sourced from NIST and PubChem databases for analogs. nih.govnist.govsigmaaldrich.com

Computational chemistry is crucial for mapping out potential reaction pathways and identifying the associated transition states. rsc.org For this compound, this includes modeling reactions like electrophilic additions, oxidations, and radical reactions. DFT calculations can determine the activation energies for different potential pathways, predicting which products are kinetically or thermodynamically favored. plos.orgacs.org

For example, in the ozonolysis or nitration of alkenes, the reaction rate is highly dependent on the structure. Experimental studies on related compounds, such as 2-methyl-1-undecene, provide rate constants that can be rationalized through computational modeling of the transition states. acs.org The presence of the methyl group at the C3 position in this compound would sterically and electronically influence the approach of reagents to the double bond, a factor that can be precisely quantified through transition state modeling. researcher.lifenih.gov

Table 2: Experimental Reaction Rate Constants for Alkenes with NO₃ Radicals This table shows how substitution on the alkene backbone affects reactivity, providing a basis for predicting the reactivity of this compound.

| Alkene | Rate Constant (10⁻¹⁴ cm³ molecule⁻¹ s⁻¹) |

| 1-Octene | 2.35 ± 0.15 |

| 1-Decene | 2.55 ± 0.16 |

| 1-Dodecene | 2.79 ± 0.36 |

| 2-Methyl-1-octene | 57.8 ± 2.6 |

| 2-Methyl-1-undecene | 60.8 ± 3.3 |

Data from a relative rate study at 296 ± 2 K. acs.org The significantly higher rate for the 2-methyl substituted alkenes highlights the electronic influence of the alkyl group on the double bond's reactivity.

The long, flexible octyl chain and the chiral center at C3 give this compound a complex conformational landscape. Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) that result from rotation around single bonds and determining their relative energies. scribd.com Computational methods can systematically explore this potential energy surface to find the most stable conformers. semanticscholar.orgsoton.ac.uk

For long-chain alkanes and alkenes, conformers can range from extended, zig-zag shapes to more compact, bent-inward geometries. semanticscholar.org In this compound, a key factor is the interaction between the C3-methyl group and the C1=C2 double bond, a phenomenon known as allylic strain, which can destabilize certain eclipsed conformations. scribd.com The most stable conformers will likely balance the minimization of this allylic strain with favorable van der Waals interactions along the alkyl chain.

Reaction Pathway Analysis and Transition State Modeling

Molecular Dynamics Simulations in Reaction and Interaction Studies

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of large numbers of molecules over time. researchgate.net MD simulations treat atoms as classical particles interacting through a set of potential energy functions known as a force field. bohrium.com These simulations can predict bulk properties like density and viscosity and provide insight into molecular interactions in solution or at interfaces. researchgate.nettandfonline.com

For this compound, MD simulations could be used to study its properties as a component of fuels or lubricants. Simulations on long-chain n-alkanes have been used to investigate how chain length affects friction and surface coverage in boundary lubrication, with longer chains generally providing better protection. researchgate.net The branched structure of this compound would alter its packing and intermolecular interactions compared to a linear isomer like 1-dodecene, affecting its tribological properties. Force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations) have been specifically refined for long hydrocarbons to accurately reproduce their physical properties in MD simulations. bohrium.com

Theoretical Studies of Reactive Intermediates and Stability (e.g., Carbocations, Allyl Radicals in Branched Alkenes)

Many reactions involving alkenes proceed through reactive intermediates like carbocations or radicals. Theoretical studies are essential for understanding the structure and stability of these transient species. The stability of a radical is greatly enhanced when the unpaired electron can be delocalized through resonance. masterorganicchemistry.com

In this compound, the hydrogen atom at the C3 position is an allylic hydrogen. Abstraction of this hydrogen atom by another radical would form a highly stabilized allylic radical. libretexts.org The unpaired electron in this intermediate would not be localized on C3 but would be delocalized across the C1-C2-C3 system, as described by molecular orbital theory and resonance structures. fiveable.meopenstax.org This delocalization significantly lowers the energy required to form the radical, making the allylic position a preferential site for radical reactions like allylic bromination. libretexts.orgopenstax.org

Table 3: General Order of Radical Stability This table shows the qualitative stability of various radical types. The allylic radical formed from this compound is a substituted (secondary) allylic radical, making it particularly stable.

| Radical Type | Example | Relative Stability | Reason for Stability |

| Methyl | •CH₃ | Least Stable | No stabilization |

| Primary | CH₃CH₂• | ↑ | Hyperconjugation |

| Secondary | (CH₃)₂CH• | ↑ | More hyperconjugation |

| Tertiary | (CH₃)₃C• | ↑ | Maximum hyperconjugation |

| Allyl | CH₂=CH-CH₂• | Most Stable | Resonance Delocalization |

This stability order is a fundamental concept in organic chemistry, well-supported by both experimental and theoretical data. masterorganicchemistry.comresearchgate.net

Because the allylic radical of this compound is unsymmetrical, a subsequent reaction (e.g., with Br₂) could occur at either C1 or C3, potentially leading to a mixture of products. Computational modeling can predict the spin density at each carbon, providing a theoretical basis for predicting the regioselectivity of such reactions. openstax.org

Computational Prediction of Enzyme Mechanisms in Biosynthetic Pathways

Nature produces a vast array of chemicals through enzyme-catalyzed reactions. Computational methods, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, are vital for elucidating the complex mechanisms of these enzymes. nih.govnih.gov Recently, significant research has focused on enzymes that produce terminal alkenes from fatty acids. pnas.org

One such enzyme, a non-heme iron-dependent oxidase called UndA, catalyzes the oxidative decarboxylation of lauric acid to produce 1-undecene. pnas.org Detailed biochemical and computational studies have proposed a mechanism where the reaction begins with the binding of the fatty acid to the iron center, followed by oxygen activation. pnas.org The key step is a proposed β-hydrogen abstraction from the fatty acid by a putative Fe(III)-superoxide species, leading to the formation of the terminal alkene and CO₂. pnas.org

While UndA produces linear alkenes, computational enzyme engineering pipelines can be used to redesign enzyme active sites to accept new substrates or alter their product selectivity. nih.gov By modeling the enzyme-substrate complex, researchers can identify key residues in the binding pocket that could be mutated to accommodate a branched-chain fatty acid. nih.govnih.gov Such a computational approach could guide the engineering of an enzyme capable of producing branched alkenes like this compound from a corresponding methyl-substituted fatty acid precursor, opening a pathway for the sustainable, bio-based production of these valuable chemicals.

Research Applications and Advanced Studies of 3 Methyl 1 Undecene in Polymer Science

Polymerization of Branched Alpha-Olefins as Monomers

The polymerization of branched alpha-olefins like 3-methyl-1-undecene offers a pathway to novel polyolefins with distinct physical and chemical properties compared to their linear counterparts. The methyl branching influences the polymer's crystallinity, density, and mechanical behavior.

Homopolymerization and Copolymerization Studies

The incorporation of this compound into polymer chains, either as a homopolymer or with other monomers, allows for the fine-tuning of material properties.

Homopolymerization: Studies on the homopolymerization of branched alpha-olefins, such as 3-methyl-1-butene (B165623) and 4-methyl-1-pentene (B8377), have demonstrated the ability to produce isotactic polymers with varying degrees of crystallinity. researchgate.netmdpi.com The specific catalyst system employed plays a crucial role in determining the polymer's stereoregularity and resulting properties. researchgate.net

Copolymerization with Propene: The copolymerization of propene with higher alpha-olefins is a well-established method for modifying the properties of polypropylene (B1209903). researchgate.net Introducing comonomers like 3-methyl-1-butene can tailor the phase transition behavior in the resulting copolymers. acs.org The choice of catalyst influences the comonomer incorporation and the stereochemistry of the final polymer. researchgate.net

Copolymerization with 10-undecene-1-ol: The copolymerization of olefins with functional monomers like 10-undecene-1-ol presents a route to functionalized polyolefins. mdpi.comipfdd.de These materials can exhibit improved properties such as adhesion and compatibility with other materials. acs.org Metallocene catalysts have been successfully used for the copolymerization of propene and 10-undecene-1-ol, with the need to protect the hydroxyl group to prevent catalyst deactivation. mdpi.comresearchgate.net The incorporation of 10-undecene-1-ol can be significantly lower than non-polar alpha-olefins, highlighting the challenges of copolymerizing functional monomers. ipfdd.de

Catalytic Systems for Controlled Polymerization

The selection of the catalyst is paramount in controlling the polymerization process and the final polymer architecture. Different catalyst families offer unique advantages in terms of activity, stereocontrol, and tolerance to functional groups.

Metallocene Catalysts: Metallocene catalysts are single-site catalysts known for producing polymers with narrow molecular weight distributions. mdpi.comd-nb.info They have been extensively studied for the polymerization of alpha-olefins, including branched variants. researchgate.netresearchgate.net The structure of the metallocene catalyst, such as its symmetry, directly impacts the stereoregularity of the resulting polymer. researchgate.net For instance, C2-symmetric zirconocenes can produce highly isotactic poly(3-methyl-1-pentene). acs.org

Post-Metallocene Catalysts: This class of catalysts represents a significant advancement in olefin polymerization, offering enhanced control over polymer microstructure and properties. d-nb.infowikipedia.org Post-metallocene catalysts, such as pyridylamido hafnium systems, have shown high activity and stereoselectivity in the copolymerization of propylene (B89431) with functional alkenes, yielding highly isotactic functionalized polypropylenes. acs.org

Titanium-Magnesium Systems: Heterogeneous Ziegler-Natta catalysts based on titanium-magnesium systems are widely used in industrial polyolefin production. d-nb.info While generally exhibiting lower activity than metallocenes for the polymerization of branched alpha-olefins like 3-methyl-1-butene, they can produce isotactic polymers. researchgate.net These systems are also employed in the copolymerization of ethylene (B1197577) with higher alpha-olefins. google.com.pg

The ligand framework of the catalyst exerts a profound influence on both the catalytic activity and the properties of the resulting polymer.

| Catalyst Type | Key Structural Features | Impact on Polymer Properties and Activity |

| Metallocenes | Symmetry (C1, C2, Cs), substituents on cyclopentadienyl (B1206354) rings | Symmetry dictates stereoselectivity (isotactic, syndiotactic, atactic). researchgate.netacs.org Bulky substituents can increase molecular weight and affect isospecificity. acs.org |

| Post-Metallocenes | Chelating ligands (e.g., pyridyl-amido) | Can exhibit high activity and produce polymers with high molecular weight, narrow molecular weight distribution, and high isotacticity. mdpi.comacs.org |

| Titanium-Magnesium | Supported TiCl4 on MgCl2, use of internal/external donors | The nature of the support and donors influences activity and stereospecificity. mdpi.com |

For metallocene catalysts, the symmetry of the complex is a key determinant of the polymer's tacticity. researchgate.net For example, C2-symmetric zirconocenes are known to produce isotactic polypropylene, while Cs-symmetric catalysts can lead to syndiotactic polymers. The steric hindrance of substituents on the cyclopentadienyl ligands can affect the molecular weight of the polymer; larger substituents often lead to higher molecular weights. mdpi.com

In the realm of post-metallocene catalysts, the ligand structure allows for fine-tuning of the electronic and steric environment around the metal center, enabling high catalytic activities and excellent control over polymer properties. d-nb.infowikipedia.org For instance, pyridylamido hafnium catalysts can produce highly isotactic polypropylene with high molecular weights. mdpi.com

With titanium-magnesium catalysts, the use of internal and external electron donors is crucial for controlling the stereospecificity. The size and type of the donor molecule can impact both the activity of the catalyst and the isotacticity of the polymer. mdpi.com

Regiospecificity: This refers to the orientation of the monomer insertion into the growing polymer chain. For alpha-olefins, 1,2-insertion is the predominant and desired mode. Highly regiospecific catalysts are crucial for producing polymers with a regular structure and predictable properties. Metallocene catalysts, particularly certain zirconocenes, are known for their high regiospecificity in propene polymerization. acs.org

Stereoselectivity: This relates to the spatial arrangement of the side chains along the polymer backbone (tacticity). The stereoselectivity of a catalyst determines whether the resulting polymer is isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), or atactic (random arrangement). The catalyst's geometry plays a critical role in controlling stereoselectivity. For example, C2-symmetric metallocenes are known to produce highly isotactic polymers through enantiomorphic site control. researchgate.net The stereoregularity of poly(alpha-olefins) can decrease as the length of the monomer's side chain increases. researchgate.net

Influence of Catalyst Structure on Polymer Properties and Activity

Functionalization of Polyolefins via Alkene Moieties for Specialty Materials

The incorporation of functional groups into polyolefins is a key strategy for creating specialty materials with enhanced properties like adhesion, printability, and compatibility with other polymers. acs.org This can be achieved through the copolymerization of olefins with monomers containing functional groups or reactive moieties. researchgate.net

One approach involves the copolymerization of an olefin with a monomer containing a protected functional group, such as 10-undecene-1-ol where the hydroxyl group is protected by an alkylaluminum compound. mdpi.com Another strategy is to copolymerize with a monomer containing a reactive group that can be subsequently converted to the desired functionality. For example, copolymerization with ω-bromoalkenes introduces a bromine atom that can be later substituted. mdpi.com The use of metallocene and post-metallocene catalysts has been instrumental in advancing this field, allowing for the synthesis of well-defined functionalized polyolefins. acs.orgresearchgate.net

Role in Biosynthesis Research for Sustainable Hydrocarbon Production

The biosynthesis of hydrocarbons in microorganisms offers a promising avenue for the sustainable production of fuels and chemicals. This compound is not directly a major target in most reported biosynthesis research, which often focuses on linear alpha-olefins like 1-undecene (B165158). pnas.orgnih.gov However, the enzymatic pathways being discovered and engineered for the production of these linear olefins could potentially be adapted for the synthesis of branched-chain hydrocarbons.

Research has identified enzymes, such as the non-heme iron oxidase UndA from Pseudomonas, that can convert medium-chain fatty acids into their corresponding terminal olefins. pnas.orgnih.gov This discovery has paved the way for the bioconversion of renewable feedstocks into valuable chemicals. While the natural substrate for UndA leads to linear alkenes, enzyme engineering efforts could potentially modify the substrate specificity to accept branched-chain fatty acid precursors, thereby enabling the biosynthesis of compounds like this compound. The development of such biocatalysts is a key goal in the field of sustainable chemistry. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.